2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with a suitable alkyl halide to introduce the prop-2-en-1-yl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methoxybenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzodiazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring and the benzodiazole core to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-indol-2-yl]ethyl}benzamide: Similar structure but with an indole core instead of a benzodiazole.
2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide: Contains a benzimidazole core.
Uniqueness
The uniqueness of 2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide lies in its benzodiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h3-11H,1,12-14H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGAXFLWLAVXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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